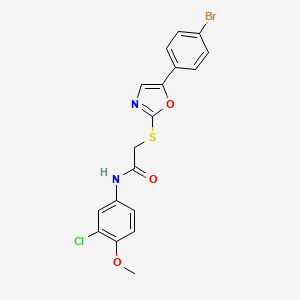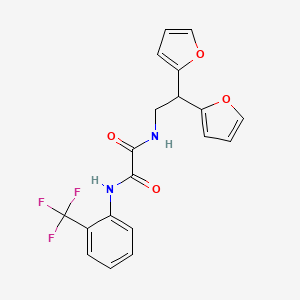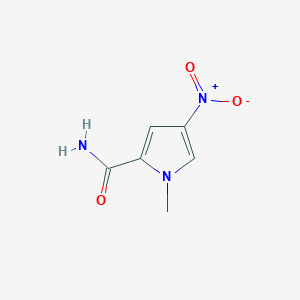
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic compound that is widely used in scientific research applications. The compound is also known as BPTES and has been shown to have potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Synthesis and Evaluation as Anticancer Agents : Research has been conducted on the synthesis and biological evaluation of compounds similar to the specified chemical, focusing on their anticancer properties. These compounds were investigated for their antitumor activities against human lung adenocarcinoma cells and other cancer cell lines. One particular compound showed high selectivity and apoptosis-inducing ability, although it was not as effective as the standard, cisplatin (Evren et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Several studies have synthesized derivatives of this chemical compound and evaluated their antimicrobial activities. These derivatives displayed significant activity against various strains of bacteria and fungi, indicating their potential use as antimicrobial agents (Fahim & Ismael, 2019).
Herbicide and Safener Applications
- Radiosynthesis for Studies on Metabolism and Mode of Action : The compound and its derivatives have been used in the radiosynthesis of herbicides and safeners. These studies aim to understand their metabolism and mode of action, highlighting their agricultural applications (Latli & Casida, 1995).
Antibacterial and Antioxidant Activities
- Synthesis for Antibacterial and Antioxidant Uses : Research has also focused on synthesizing new derivatives containing the specified compound to assess their antibacterial and antioxidant activities. These studies are crucial for developing new drugs and treatments (Hamdi et al., 2012).
Eigenschaften
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O3S/c1-24-15-7-6-13(8-14(15)20)22-17(23)10-26-18-21-9-16(25-18)11-2-4-12(19)5-3-11/h2-9H,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDIRZURKUJBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)

![1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate](/img/structure/B2364242.png)
![2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)
![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2364255.png)
![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)

![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)